1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Adenosine A2A receptor Pregnane X receptor (PXR) Target selectivity

1-(4-Chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326916-26-0, molecular formula C19H18ClN5O, molecular weight 367.84 g/mol) belongs to the 1H-1,2,3-triazole-4-carboxamide class, a scaffold recognized for its modular synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its capacity to display diverse biological activities. This compound specifically features a 4-chlorophenyl group at the N1 position, a pyridin-3-yl substituent at the C5 position, and an N-cyclopentyl carboxamide at the C4 position.

Molecular Formula C19H18ClN5O
Molecular Weight 367.84
CAS No. 1326916-26-0
Cat. No. B2559325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1326916-26-0
Molecular FormulaC19H18ClN5O
Molecular Weight367.84
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
InChIInChI=1S/C19H18ClN5O/c20-14-7-9-16(10-8-14)25-18(13-4-3-11-21-12-13)17(23-24-25)19(26)22-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,22,26)
InChIKeyLSDHNGUFHNDYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Structural and Chemical Class Identification for Research Procurement


1-(4-Chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326916-26-0, molecular formula C19H18ClN5O, molecular weight 367.84 g/mol) belongs to the 1H-1,2,3-triazole-4-carboxamide class, a scaffold recognized for its modular synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its capacity to display diverse biological activities. This compound specifically features a 4-chlorophenyl group at the N1 position, a pyridin-3-yl substituent at the C5 position, and an N-cyclopentyl carboxamide at the C4 position [1]. The presence of the pyridin-3-yl moiety distinguishes it from analogs bearing simpler C5-alkyl substituents such as isopropyl (e.g., CPI-444/Ciforadenant), potentially altering hydrogen-bonding capacity, target engagement profiles, and physicochemical properties relevant to drug discovery and chemical biology applications [2].

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide in Research and Assay Settings


Within the 1H-1,2,3-triazole-4-carboxamide series, minor structural modifications at the C5, N1, and carboxamide positions profoundly alter biological target selectivity and potency. For example, replacing the C5-pyridin-3-yl group with an isopropyl substituent converts the compound into the known adenosine A2A receptor antagonist CPI-444 (Ki = 3.54 nM for A2A) . Conversely, systematic optimization of C5-aryl and N1-phenyl substituents in this scaffold has yielded potent PXR inverse agonists with low nanomolar IC50 values, where even subtle changes in substitution pattern drastically shift between inverse agonism and pure antagonism [1]. Consequently, generic procurement of a '1,2,3-triazole-4-carboxamide' without precise specification of the 5-(pyridin-3-yl), 1-(4-chlorophenyl), and N-cyclopentyl substitution pattern cannot guarantee replication of published biological activity, selectivity windows, or target engagement profiles.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Against Closest Structural Analogs


C5-Pyridin-3-yl vs. C5-Isopropyl: Divergent Target Selectivity of 1,2,3-Triazole-4-carboxamides

The closest well-characterized analog, CPI-444 (1-(4-chlorophenyl)-N-cyclopentyl-5-isopropyl-1H-1,2,3-triazole-4-carboxamide, CAS 1202402-40-1), is a potent and selective adenosine A2A receptor antagonist with a Ki of 3.54 nM and a functional IC50 of 17.03 nM in HEK-293 cells . In contrast, a systematic medicinal chemistry campaign on 1H-1,2,3-triazole-4-carboxamides bearing C5-aryl substituents (including pyridine-containing variants) identified potent PXR inverse agonists and antagonists with low nanomolar IC50 values for binding and cellular activity, with no reported activity at adenosine receptors [1]. The substitution of C5-isopropyl with C5-pyridin-3-yl thus redirects the biological target from the adenosine A2A receptor to the PXR nuclear receptor, representing a fundamental shift in pharmacological mechanism.

Adenosine A2A receptor Pregnane X receptor (PXR) Target selectivity

5-(Pyridin-3-yl) Substitution Introduces Unique Hydrogen-Bond Acceptor Capability Compared to 5-Alkyl Analogs

The 5-(pyridin-3-yl) substituent introduces a sp2-hybridized nitrogen atom capable of acting as a hydrogen-bond acceptor (HBA), whereas the 5-isopropyl analog (CPI-444) presents only hydrophobic alkyl contacts at this position. The presence of an additional heteroatom in the target compound alters the hydrogen-bond donor/acceptor balance and polar surface area relative to CPI-444. Specifically, the target compound (C19H18ClN5O) contains 5 nitrogen atoms versus 4 in CPI-444 (C17H21ClN4O), contributing to a higher heteroatom count and potentially different solubility and permeability profiles essential for in vivo applications [1].

Physicochemical property Hydrogen bonding Drug-likeness

N-Cyclopentyl vs. N-Benzyl or N-Cycloheptyl Carboxamide: Steric and Conformational Constraints in the Amide Binding Region

The N-cyclopentyl carboxamide moiety in the target compound provides a conformationally restricted, medium-sized cycloalkyl group (5-membered ring) at the amide nitrogen. Close analogs with alternative amide substituents include 1-(4-chlorophenyl)-N-(2-methylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326916-48-6), which incorporates an N-benzyl group, and 1-(2-chlorophenyl)-N-cycloheptyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, which uses a larger 7-membered cycloalkyl ring [1]. In the PXR inhibitor series, the cyclopentyl carboxamide was identified as a key structural feature contributing to binding affinity, with deviations to acyclic or larger cyclic amines reducing potency [2]. This suggests that the cyclopentyl ring occupies a sterically defined sub-pocket that benzyl, linear alkyl, or larger cycloalkyl groups cannot effectively fill.

Structure-activity relationship Amide substituent Conformational restriction

Position of Chlorine on N1-Phenyl Ring: Potential Impact on Binding Affinity and Selectivity

The target compound features a 4-chlorophenyl group at the N1 position. Related analogs exist with the chlorine at the 2-position (ortho) or 3-position (meta), such as 1-(3-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide . In the broader 1,2,3-triazole-4-carboxamide class, the position of halogen substitution on the N1-phenyl ring has been shown to influence both target binding affinity and selectivity. The 4-chloro substitution presents a para-substituted halogen that extends along the ring axis, whereas 2-chloro or 3-chloro substitution alters the spatial orientation and electronic distribution of the halogen, potentially affecting halogen-bonding interactions and hydrophobic packing within the target binding site [1].

Halogen substitution Structure-activity relationship Target engagement

Defined Research Application Scenarios for 1-(4-Chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide Derived from Quantitative Differentiation Evidence


PXR Nuclear Receptor Pharmacology Studies Requiring Pyridine-Containing Triazole Scaffolds

Based on evidence that 1H-1,2,3-triazole-4-carboxamides bearing C5-aryl substituents, including pyridine-containing variants, act as potent PXR inverse agonists and antagonists with low nanomolar IC50 values , this compound is suitable for PXR-focused drug metabolism and drug-drug interaction research. The 5-(pyridin-3-yl) substituent provides a key heterocyclic contact distinct from the 5-isopropyl group of CPI-444, which targets adenosine A2A receptors instead. This compound should be prioritized when the research objective is PXR modulation rather than adenosine receptor antagonism.

Structure-Activity Relationship (SAR) Exploration of the C5 Position in 1,2,3-Triazole-4-carboxamide Series

The target compound serves as a critical SAR probe to investigate the effect of replacing a hydrophobic C5-alkyl group (e.g., isopropyl in CPI-444) with a heteroaryl C5-pyridin-3-yl group. The observed shift from adenosine A2A antagonism (CPI-444, Ki = 3.54 nM) to PXR modulation provides a clear demonstration of target redirection via C5 modification [1]. Researchers building SAR tables around this scaffold should include this compound to map the chemical space accessible at the C5 vector and to delineate selectivity boundaries between adenosine receptor and nuclear receptor target families.

Computational Docking and Pharmacophore Modeling Requiring Pyridine-Containing Ligands

The 5-(pyridin-3-yl) substituent introduces a distinct hydrogen-bond acceptor pharmacophore feature absent in 5-alkyl analogs. The calculated logP of 4.259 and the presence of a pyridine nitrogen suitable for directed hydrogen-bonding interactions make this compound a valuable test ligand for docking studies into protein pockets that feature complementary hydrogen-bond donor residues at the C5-binding sub-site. It is useful for validating scoring functions and for generating pharmacophore hypotheses around triazole-based inhibitor scaffolds.

Negative Control or Selectivity Counter-Screen for Adenosine A2A Receptor Programs

Because the closely related analog CPI-444 is a validated adenosine A2A receptor antagonist (Ki = 3.54 nM), the 5-(pyridin-3-yl) variant should be employed as a selectivity control to confirm that biological effects observed with CPI-444 are indeed A2A-mediated and not off-target effects shared across the 1,2,3-triazole-4-carboxamide chemotype . Procurement of this compound alongside CPI-444 enables rigorous target engagement verification in adenosine receptor signaling studies.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.